Temporin-PTa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFGSVLKLIPKIL |
Origin of Product |
United States |
Biological Origin and Ecological Context of Temporin Pta
Discovery and Isolation from Amphibian Skin Secretions
The discovery of Temporin-PTa is rooted in the broader scientific exploration of amphibian skin, a rich source of bioactive compounds. nih.gov Frogs, in particular, possess cutaneous exocrine glands that secrete a diverse array of substances, including antimicrobial peptides (AMPs), as a primary defense mechanism against pathogens in their environment. nih.gov The process of isolating these peptides typically involves inducing secretion through a non-invasive method, such as mild electrical stimulation or the administration of norepinephrine, followed by the collection and analysis of the secreted liquid. nih.gov
Peptidomic analysis, a research methodology focused on the comprehensive study of peptides in a biological sample, has been instrumental in identifying individual peptide families from these complex secretions. nih.gov Through techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) for separation and mass spectrometry for structural characterization, scientists can isolate and determine the amino acid sequences of novel peptides. nih.govresearchgate.net It was through such a systematic analysis of skin secretions from the Malaysian fire frog, Hylarana picturata, that this compound was identified as part of a complex cocktail of defensive peptides. nih.govresearchgate.net However, the natural yield of this specific peptide was noted to be low. researchgate.net
This compound was specifically isolated and characterized from the skin secretions of the Malaysian frog, Hylarana picturata. nih.govresearchgate.net A 2008 study focusing on the antimicrobial peptides from this species, along with Hose's rock frog (Odorrana hosii), led to its formal identification. nih.govebi.ac.uk The analysis of H. picturata's secretions revealed the presence of peptides belonging to three distinct families: brevinin-1, brevinin-2 (B1175259), and temporin. nih.govresearchgate.net Within the temporin family, a single peptide was identified and designated this compound. nih.govresearchgate.net Its primary structure was determined to be the 13-amino-acid sequence Phe-Phe-Gly-Ser-Val-Leu-Lys-Leu-Ile-Pro-Lys-Ile-Leu (FFGSVLKLIPKIL). novoprolabs.comcpu-bioinfor.org
Evolutionary Context of Temporin Peptides
The temporin family of peptides represents a widespread and ancient component of the innate immune system in frogs of the family Ranidae. nih.govbohrium.com These peptides are generally short, typically consisting of 8 to 17 amino acids. nih.govnih.gov Phylogenetic analyses suggest that the genes encoding for various antimicrobial peptides in Hylidae and Ranidae frogs likely evolved from a common ancestral locus. nih.gov
The diversity within peptide families provides insights into evolutionary relationships. For instance, cladistic analysis based on the amino acid sequences of brevinin-2 peptides, which were co-isolated with this compound from H. picturata, supports a sister taxon relationship between H. picturata and another Asian frog, Hylarana güntheri. nih.gov While temporins themselves are found across a wide range of ranid frogs, the specific sequences and the accompanying peptide families in a single species' secretion are unique, reflecting distinct evolutionary paths. nih.govresearchgate.net The presence of temporins alongside other peptide families like brevinins and esculentins in various Asian frog species underscores a shared, yet divergently evolved, chemical defense strategy. researchgate.net
Biodiversity and Distribution of Temporin Variants
The temporin family is notable for its extensive biodiversity, with over 130 variants identified from numerous frog species across the globe. nih.govconicet.gov.ar These peptides are found in the skins of a wide range of Eurasian and North American frogs belonging to the Ranidae family. researchgate.net The amino acid sequences of temporins differ significantly between amphibian species, and this variation can sometimes be linked to the geographical distribution of the host. nih.gov For example, research has noted an abundance of alanine (B10760859) in temporins from South American frogs, while leucine (B10760876) is more prevalent in those from European species. nih.gov
This compound is one of many such variants. conicet.gov.ar While it was the sole temporin identified in Hylarana picturata, other frog species produce their own unique sets of temporins. nih.govresearchgate.net For instance, skin secretions from Hylarana erythraea in Vietnam contain a different temporin peptide alongside brevinins and esculentins. researchgate.net Similarly, the European red frog, Rana temporaria, from which the family was first named, produces several temporins, including temporin B, G, and H. nih.gov This vast array of related but distinct peptides highlights a strategy of molecular diversification, likely driven by the need to combat a wide and ever-changing spectrum of microbial threats in different ecological niches. nih.gov
Biosynthesis and Post Translational Modification Pathways of Temporin Pta
Gene Encoding and Precursor Structure Analysis
The blueprint for Temporin-PTa is stored within the frog's genome and is expressed via a messenger RNA (mRNA) transcript. Molecular cloning studies on various temporins have revealed that they are synthesized as part of a larger precursor molecule known as a prepropeptide. mdpi.commdpi.com This precursor has a characteristic tripartite structure, consisting of an N-terminal signal peptide, a central acidic spacer region (or propiece), and the C-terminal domain containing the sequence of the mature peptide. mdpi.com This structural organization is a common feature for many antimicrobial peptides found in amphibian skin. mdpi.com
The precursor's design ensures the peptide is safely trafficked and processed. The signal peptide directs the nascent protein into the secretory pathway, while the acidic propiece is thought to help stabilize the precursor and prevent the cytotoxic mature peptide from being active until it is secreted from the cell. mdpi.com
The biosynthesis of this compound begins with the translation of its corresponding mRNA into a prepropeptide. This precursor is defined by distinct domains that are critical for its correct processing and maturation.
Signal Peptide : The N-terminus of the precursor consists of a highly conserved signal peptide, typically composed of 22 to 23 amino acid residues. frontiersin.orgnih.gov This hydrophobic sequence acts as a molecular guide, targeting the entire prepropeptide to the endoplasmic reticulum for entry into the secretory pathway. The signal peptide is cleaved from the rest of the precursor by a signal peptidase. iiitd.edu.in
Processing Sites : The mature temporin sequence within the precursor is flanked by specific amino acid sequences that act as signals for enzymatic cleavage. Upstream of the mature peptide sequence is a highly conserved dibasic cleavage site, typically Lys-Arg (Lysine-Arginine). mdpi.comiiitd.edu.inresearchgate.net This site is recognized by enzymes known as propeptide or prohormone convertases. nih.govresearchgate.net At the C-terminus, the mature peptide sequence is followed by a glycine (B1666218) residue, which is an essential substrate for the final amidation step. nih.govresearchgate.net
The general structure of a temporin precursor is detailed in the table below.
| Precursor Domain | Typical Length/Sequence | Function |
| Signal Peptide | 22-23 amino acids | Directs the prepropeptide to the secretory pathway. frontiersin.orgnih.gov |
| Acidic "Spacer" Propiece | Variable | Stabilizes the precursor; may prevent premature activity. mdpi.com |
| Propeptide Convertase Site | -Lys-Arg- | Recognition site for enzymatic cleavage to release the mature peptide. iiitd.edu.inresearchgate.net |
| Mature Peptide Sequence | 10-17 amino acids | The sequence of the final, active this compound. |
| Amidation Signal | -Gly- or -Gly-Lys- | Signal for C-terminal amidation. mdpi.comiiitd.edu.in |
Enzymatic Processing and Maturation
The conversion of the inactive prepropeptide into the mature this compound is a multi-step process mediated by a cascade of specific enzymes. This pathway ensures the peptide is activated only upon secretion from the granular glands in the frog's skin.
The first step after the prepropeptide enters the secretory pathway is the removal of the N-terminal signal peptide by a signal peptidase. iiitd.edu.in The resulting molecule, now called a propeptide, travels through the Golgi apparatus. Within the trans-Golgi network and/or secretory granules, prohormone convertases, such as furin or related enzymes, recognize and cleave the propeptide at the C-terminal side of the dibasic Lys-Arg site. iiitd.edu.inresearchgate.net This action liberates the immature temporin peptide, which still requires further modification at its C-terminus.
C-Terminal Amidation Mechanisms
A defining characteristic of this compound and nearly all temporins is the presence of an amidated C-terminus, which is crucial for its biological activity. conicet.gov.arnih.gov This feature neutralizes the negative charge of the terminal carboxyl group, which can enhance the peptide's interaction with microbial membranes. The amidation process involves a two-enzyme sequence.
If the prohormone convertase cleavage leaves the immature peptide with a C-terminal Glycine followed by one or more basic residues (e.g., -Gly-Lys), a carboxypeptidase first removes the basic residues. mdpi.comiiitd.edu.in This exposes the C-terminal glycine residue. This glycine is then recognized by the enzyme Peptidyl-glycine α-amidating monooxygenase (PAM). researchgate.net PAM catalyzes a two-step reaction to convert the glycine-extended peptide into its final amidated form, donating the amide group. researchgate.net This final modification yields the mature, active this compound molecule, ready to function as a component of the frog's chemical defense system.
The key enzymes involved in the maturation of this compound are summarized below.
| Enzyme | Action | Substrate | Product |
| Signal Peptidase | Cleaves the N-terminal signal sequence. iiitd.edu.in | Prepropeptide | Propeptide |
| Prohormone Convertase | Cleaves at the dibasic site (e.g., Lys-Arg). researchgate.net | Propeptide | Immature peptide with C-terminal extension (e.g., -Gly or -Gly-Lys). |
| Carboxypeptidase | Removes C-terminal basic residues (if present). iiitd.edu.in | Immature peptide ending in -Gly-Lys. | Glycine-extended peptide. |
| Peptidyl-glycine α-amidating monooxygenase (PAM) | Catalyzes the final amidation reaction. researchgate.net | Glycine-extended peptide. | Mature, C-terminally amidated peptide. |
Molecular Structure and Conformational Dynamics of Temporin Pta
Primary Amino Acid Sequence Analysis in Relation to Structure
The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's higher-order folding and function. Temporin-PTa is a relatively short peptide, typically comprising 13 amino acids. conicet.gov.ar Its sequence is Phe-Phe-Gly-Ser-Val-Leu-Lys-Leu-Ile-Pro-Lys-Ile-Leu. novoprolabs.com
A key characteristic of the temporin family, including this compound, is the high content of hydrophobic residues, which can constitute up to 70% of the sequence, with leucine (B10760876) being a particularly abundant amino acid. conicet.gov.ar this compound itself has a net positive charge of +2, a feature attributed to the presence of two lysine (B10760008) residues. conicet.gov.armdpi.com This combination of high hydrophobicity and a cationic nature is a hallmark of many AMPs and is critical for their interaction with microbial membranes. The specific arrangement of these amino acids dictates the peptide's amphipathic character, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule upon folding. This amphipathicity is essential for its mechanism of action.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Property |
|---|---|---|---|
| 1 | Phe | F | Hydrophobic, Aromatic |
| 2 | Phe | F | Hydrophobic, Aromatic |
| 3 | Gly | G | Neutral, Smallest |
| 4 | Ser | S | Polar, Uncharged |
| 5 | Val | V | Hydrophobic |
| 6 | Leu | L | Hydrophobic |
| 7 | Lys | K | Positively Charged, Basic |
| 8 | Leu | L | Hydrophobic |
| 9 | Ile | I | Hydrophobic |
| 10 | Pro | P | Helix Breaker |
| 11 | Lys | K | Positively Charged, Basic |
| 12 | Ile | I | Hydrophobic |
| 13 | Leu | L | Hydrophobic |
Secondary Structure Elucidation
The secondary structure of this compound is highly dependent on its environment. This structural plasticity is a key feature of its function.
Alpha-Helical Propensity in Membrane-Mimicking Environments
In aqueous solutions, this compound and its analogs tend to lack a stable, defined structure, often adopting a disordered or random coil conformation. mdpi.comnih.govresearchgate.net This is a common trait for many AMPs, as the hydrophobic residues are exposed to the polar aqueous environment, leading to structural instability. mdpi.com
However, in the presence of environments that mimic the hydrophobic core of a cell membrane, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, a significant conformational change occurs. mdpi.commdpi.com Circular dichroism (CD) spectroscopy studies have shown that in these membrane-mimicking environments, temporins, including analogs of this compound, undergo a transition to a predominantly α-helical structure. mdpi.commdpi.com This induced helicity is crucial for the peptide's ability to interact with and disrupt bacterial membranes. conicet.gov.ar The α-helical conformation allows for the characteristic amphipathic structure to form, with the hydrophobic residues partitioning into the lipid bilayer and the cationic residues interacting with the negatively charged components of the bacterial membrane. mdpi.com
Conformational Averaging and Structural Plasticity
The transition from a random coil to an α-helix is a prime example of the conformational plasticity of this compound. This ability to adopt different structures in different environments is fundamental to its biological role. Molecular dynamics simulations have suggested that while designed temporin-like peptides may lack structural stability in an aqueous solution, α-helical structures are predicted in hydrophobic and anionic environments. nih.govresearchgate.netcapes.gov.br Some studies on related temporins have shown that even within a helical conformation, there can be conformational averaging, particularly at the N-terminus, which may have implications for its interaction with membranes. acs.org
Tertiary Structure Prediction and Characterization
Computational tools for peptide tertiary structure prediction, such as APPTEST, can generate models from the primary sequence. biorxiv.org These methods often employ neural networks and simulated annealing to predict the three-dimensional arrangement of the atoms. biorxiv.org For this compound, such predictions would likely show an α-helical conformation in a hydrophobic setting, emphasizing its amphipathic nature with the lysine residues oriented on one face of the helix and the hydrophobic residues on the other.
Computational Modeling and Molecular Dynamics Simulations of this compound Conformations
Molecular dynamics (MD) simulations have become an invaluable tool for studying the dynamic behavior of peptides like this compound at an atomic level. These simulations can model the peptide's conformational changes over time in different environments.
Studies using MD simulations have corroborated experimental findings, showing that this compound and its analogs are structurally unstable in aqueous solutions. nih.govresearchgate.netresearchgate.net However, when simulated in the presence of model membranes, such as those composed of anionic and neutral phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol (DPPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine (DPPE), the peptides adopt α-helical structures. nih.govcapes.gov.br These simulations also reveal the nature of the interactions, showing that the peptides establish hydrogen and saline bonds with the membrane components. nih.govcapes.gov.br Furthermore, simulations can provide insights into how the peptide orients and inserts itself into the membrane, a critical step in its antimicrobial action. acs.org For instance, simulations of other temporins have indicated a preference for a location at the micelle-water interface. acs.org
Structure Activity Relationship Sar Studies of Temporin Pta and Its Analogs
Impact of Amino Acid Composition on Biological Activity
The specific sequence and type of amino acids in Temporin-PTa and its derivatives are critical to their function. The native peptide consists of 13 amino acids (FFGSVLKLIPKIL) and is amidated at the C-terminus. novoprolabs.comnih.gov The high content of hydrophobic residues is a defining characteristic of the temporin family. conicet.gov.ar
Alterations to the amino acid sequence have been shown to significantly affect biological activity. frontiersin.org For instance, the replacement of certain amino acids can enhance antimicrobial efficacy. In the design of the Hp-MAP1 analog, the substitution of Serine at position 4 (Ser4) and Proline at position 10 (Pro10) with Lysine (B10760008) residues was a key modification. researchgate.net Serine is an uncharged polar residue, while Proline is known to disrupt α-helical structures. Replacing them with the positively charged Lysine aimed to improve interaction with negatively charged bacterial membranes and stabilize the helical conformation. researchgate.net
Further studies have explored the importance of Leucine (B10760876) residues. Increasing the Leucine content in analogs like the 6L and 8L versions of this compound led to improved antibacterial activity, highlighting the role of this hydrophobic amino acid in membrane interaction. acs.org Conversely, the substitution of Isoleucine with Leucine at positions 5 and 12 in Temporin A, a related peptide, also resulted in enhanced antibacterial activity. researchgate.net
Role of Peptide Net Charge and Cationicity
The net positive charge, or cationicity, of antimicrobial peptides is a crucial factor in their initial interaction with the negatively charged components of microbial cell walls, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. mdpi.com Native this compound has a relatively low net charge of +2. mdpi.comresearchgate.net
Rational design strategies for this compound analogs often involve increasing the net positive charge to enhance electrostatic attraction to bacterial membranes. The Hp-MAP series of peptides, derived from this compound, exemplifies this approach. Hp-MAP1 and Hp-MAP2 were designed to have net charges of +4 and +5, respectively. researchgate.netnih.govcapes.gov.br This was achieved by substituting neutral or hydrophobic amino acids with cationic residues like Lysine. researchgate.net The resulting analogs demonstrated broad-spectrum activity against both Gram-negative and Gram-positive bacteria. researchgate.netnih.govcapes.gov.br Similarly, the analog Hp-MAP3 was designed with a net charge of +4, contributing to its potent antimicrobial and anticancer activities. mdpi.comnih.gov
However, simply increasing the positive charge does not always lead to improved activity. An analog of this compound, DASamP1, which had an increased number of cationic residues, showed reduced cell selectivity, indicating that an optimal balance of charge and other properties is necessary. acs.org
Influence of Hydrophobicity and Amphipathicity
Hydrophobicity, the tendency of a molecule to repel water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are fundamental to the membrane-disrupting activity of this compound and its analogs. A significant proportion of hydrophobic amino acid residues, often greater than 50%, facilitates the insertion of the peptide into the lipid bilayer of the microbial membrane. mdpi.com
This compound itself is a hydrophobic peptide. mdpi.com However, its activity can be modulated by altering its hydrophobic character. For instance, the design of Hp-MAP1 and Hp-MAP2 involved a reduction in hydrophobicity compared to the parent peptide, which contributed to their selectivity for pathogenic and tumor cells over host cells. researchgate.net
Amphipathicity is often visualized in the context of an α-helical secondary structure, where hydrophobic and hydrophilic amino acids are segregated on opposite faces of the helix. This arrangement is believed to be crucial for membrane interaction and permeabilization. Molecular dynamics simulations have shown that while this compound may lose its α-helical structure in aqueous solutions, its analogs, such as Hp-MAP1 and Hp-MAP2, can maintain a stable α-helix in membrane-mimicking environments. nih.govresearchgate.net The design of the Hp-MAP series focused on organizing the amino acid sequence to optimize this amphipathic α-helical conformation. researchgate.net Circular dichroism studies of Hp-MAP3 confirmed that it adopts an α-helical structure in the presence of membrane-mimicking agents like trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS). mdpi.comnih.govnih.gov
Rational Design Strategies for Activity Modulation
The rational design of this compound analogs involves a systematic approach to modify its structure to enhance specific biological activities while minimizing undesirable effects like toxicity to host cells. This often involves a combination of amino acid substitutions, truncations, and the optimization of physicochemical properties like amphipathicity.
Amino Acid Substitutions and Truncations
Amino acid substitution is a primary tool for modulating the activity of this compound. As previously discussed, replacing specific residues can increase cationicity, optimize hydrophobicity, and stabilize the desired secondary structure. researchgate.net For example, in the creation of the HX-12A analog, amino acid substitutions were made based on the principle of breaking the spiral structure domain to create a more effective antimicrobial peptide. researchgate.netnih.gov
Truncation, or the removal of amino acids from the peptide sequence, is another strategy employed to refine the properties of AMPs. frontiersin.org While less commonly reported for this compound specifically, it is a recognized technique for adjusting peptide properties like membrane affinity. frontiersin.org
Design of Peptides with Optimized Amphipathicity (e.g., Hp-MAP Series, DFTamP1, HX Analogs)
A key goal in the rational design of this compound analogs is the optimization of amphipathicity to create peptides that can effectively interact with and disrupt microbial membranes.
The Hp-MAP series (Hylarana picturata-Multi Active Peptide) is a prime example of this strategy. mdpi.comresearchgate.net Hp-MAP1 and Hp-MAP2 were designed by rearranging the hydrophilic and hydrophobic residues of this compound to form a more defined amphipathic α-helix. researchgate.netnih.govcapes.gov.br This resulted in peptides with increased cationicity and broad-spectrum antibacterial activity. researchgate.netnih.govcapes.gov.br Hp-MAP3 was similarly designed by adding Lysines and Leucines to reorganize the physicochemical characteristics, resulting in a peptide with potent antimicrobial, antifungal, and anticancer properties. mdpi.comnih.govdntb.gov.ua
DFTamP1 and its analogs represent another class of peptides designed based on this compound. mdpi.comnih.gov These peptides were developed through database filtering and ab initio design, focusing on high hydrophobicity and low cationicity as critical parameters for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. acs.org DFTamP1 has a high content of Leucine (61.5%) and forms a well-defined structure in membrane-mimetic environments. acs.org
The HX analogs , such as HX-12A, were created by replacing certain amino acids in the this compound template to improve antimicrobial activity and protease stability. researchgate.net The modifications in HX-12A resulted in a peptide with enhanced inhibitory effects against bacteria like E. coli and low hemolytic activity. researchgate.netnih.gov
Investigating Chiral Effects on Peptide Activity
Chirality, the "handedness" of amino acids (L- or D-isomers), can have a significant impact on the activity and stability of peptides. Most naturally occurring amino acids are in the L-conformation. Synthesizing peptides with D-amino acids can make them resistant to degradation by proteases, which are common in biological systems and typically act on L-amino acid peptides.
Studies on this compound have shown that the L- and D-forms of the peptide exhibit identical antibacterial activity against E. coli, B. subtilis, and S. aureus. novoprolabs.com This suggests that this compound's mechanism of action is likely not dependent on interacting with a specific chiral receptor on the bacterial cell surface but rather involves a more general disruption of the cell membrane. acs.orgresearchgate.net This non-chiral interaction with membrane lipids is a characteristic that can be exploited in the design of more stable and effective antimicrobial agents. researchgate.net
Mechanisms of Action of Temporin Pta at the Molecular and Cellular Level
Interaction with Microbial Membranes: A Multi-Step Invasion
The primary battlefield for Temporin-PTa is the microbial membrane, a vital barrier whose integrity is essential for cell survival. The peptide's interaction with this structure is a sophisticated, multi-step process initiated by electrostatic attraction and culminating in catastrophic membrane disruption.
Electrostatic Interactions with Anionic Membrane Components: The Initial Engagement
The initial contact between this compound and a microbial cell is governed by electrostatic forces. Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. In contrast, this compound is a cationic peptide, carrying a positive net charge. This charge difference facilitates a rapid and selective accumulation of the peptide on the microbial membrane surface. Molecular dynamics simulations of this compound and its analogs have shown that these peptides establish interactions with anionic lipid headgroups through hydrogen and saline bonds, anchoring them to the membrane. This electrostatic attraction is a crucial first step, concentrating the peptide at its site of action and setting the stage for subsequent disruptive events.
Membrane Permeabilization and Disruption Mechanisms: Breaching the Defenses
Following the initial binding, this compound induces membrane permeabilization and disruption, leading to leakage of intracellular contents and ultimately cell death. Several models have been proposed to describe this process for temporins and other AMPs, including the formation of discrete pores or a more generalized disruption of the lipid bilayer.
The most commonly cited mechanisms for temporins include:
The Carpet Model: In this model, the peptides accumulate on the membrane surface, aligning parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing a generalized loss of membrane integrity. Some studies suggest that temporins may act via a "carpet-like" mechanism.
The Toroidal Pore Model: This model proposes that the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where both the peptides and the lipid headgroups line the channel. This creates a transient, water-filled channel that allows for the passage of ions and small molecules.
The Barrel-Stave Model: In this scenario, the peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like structure with a central hydrophilic pore.
While these models provide a framework for understanding membrane disruption, molecular dynamics simulations of some temporins suggest a more complex mechanism. These studies indicate that instead of forming stable pores, these short peptides may have a high propensity to extract lipids from the membrane. At higher concentrations, they can aggregate into clusters on the membrane surface, attracting and sequestering lipids to form tubule-like protrusions, leading to a significant loss of membrane integrity without the formation of classical pores. The exact mechanism for this compound is likely dependent on factors such as its concentration and the specific lipid composition of the target membrane.
Intracellular Target Identification and Inhibition: An Ongoing Investigation
While membrane disruption is widely accepted as the primary mechanism of action for this compound and other temporins, the possibility of intracellular targets has also been explored. For some antimicrobial peptides, translocation across the membrane and interaction with intracellular components such as DNA, RNA, or enzymes can contribute to their lethal effects.
However, for this compound specifically, there is currently no conclusive evidence identifying specific intracellular targets. Research on an analog of a related peptide that investigated enzyme inhibition did not yield definitive results. Furthermore, studies on the antibiofilm activity of a this compound analog suggested that its efficacy was due to the direct killing of planktonic bacteria rather than the modulation of biofilm-related cellular pathways, reinforcing the primacy of the membrane-disrupting mechanism. While some studies on other temporins have suggested potential interactions with intracellular components like mitochondria, leading to calcium leakage and collapse of the mitochondrial membrane potential, these have not been specifically demonstrated for this compound. The rapid and potent lytic activity of this compound at the membrane level may preclude the need for specific intracellular targets to exert its antimicrobial effect.
Mechanistic Insights from Spectroscopy and Biophysical Assays: Visualizing the Interaction
A variety of sophisticated spectroscopic and biophysical techniques have been employed to elucidate the molecular details of this compound's interaction with membranes. These methods provide critical information about the peptide's structure, orientation, and the dynamic changes it induces in the lipid bilayer.
Circular Dichroism (CD) Spectroscopy has been instrumental in revealing the conformational changes that this compound and its analogs undergo upon interacting with membrane-mimicking environments. In aqueous solutions, these peptides typically exist in a random coil conformation. However, in the presence of hydrophobic environments or anionic micelles, which simulate the conditions of a microbial membrane, they adopt a distinct α-helical secondary structure. This amphipathic α-helix, with its segregated hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy has provided atomic-level insights into the structure and localization of related temporins within detergent micelles that serve as membrane models. These studies have detailed the helical conformation of the peptides and identified the specific amino acid residues that are in close contact with the micelle, confirming their insertion into the hydrophobic core.
Molecular Dynamics (MD) Simulations have offered a dynamic, computational view of the this compound-membrane interaction. These simulations have corroborated the findings from CD and NMR, showing that this compound and its analogs are unstructured in aqueous solution but fold into an α-helix in hydrophobic and anionic environments. MD simulations have also been used to model the interaction with mimetic membranes composed of anionic and neutral phospholipids, revealing the formation of hydrogen and saline bonds between the peptide and the lipid headgroups. Furthermore, these simulations have provided evidence for the lipid extraction and tubule formation mechanism as a potential mode of membrane disruption.
The following table summarizes the key findings from these techniques regarding the physicochemical properties of this compound and its designed analogs, Hp-MAP1 and Hp-MAP2.
| Peptide | Net Charge | Hydrophobicity () | Hydrophobic Moment (<µH>) | Secondary Structure in Membrane-Mimetic Environment |
| This compound | +2 | 0.93 | 0.72 | α-helical |
| Hp-MAP1 | +4 | 0.49 | 0.66 | α-helical |
| Hp-MAP2 | +5 | 0.41 | 0.72 | α-helical |
Data compiled from studies on this compound and its rationally designed analogs.
Non-Specific Lytic Mechanisms and Implications for Resistance Development
The non-specific, physical nature of membrane disruption by this compound has significant implications for the development of microbial resistance. Unlike traditional antibiotics that often target specific enzymes or metabolic pathways, the broad-based assault on the fundamental structure of the cell membrane makes it more challenging for microorganisms to develop resistance through single-point mutations.
However, bacteria are not defenseless. Experimental evolution studies have shown that resistance to temporins can indeed evolve, albeit at a medium-low level for some pore-forming peptides. The primary mechanisms of resistance to such lytic peptides often involve modifications to the bacterial cell envelope that reduce the peptide's ability to bind and disrupt the membrane. These modifications can include:
Alterations in Membrane Lipid Composition: Changes in the lipid composition that reduce the net negative charge of the membrane can weaken the initial electrostatic attraction of the cationic this compound.
Modifications of Cell Wall Components: In Gram-positive bacteria, alterations to teichoic acids, and in Gram-negative bacteria, modifications to the lipopolysaccharide (LPS) layer, can also decrease the peptide's affinity for the cell surface.
An important consideration is the potential for cross-resistance . Studies have indicated that cross-resistance towards temporins is common among bacteria that have evolved resistance to other antimicrobial peptides. This suggests that resistance mechanisms targeting the general properties of cationic, amphipathic peptides can confer protection against a range of similar molecules.
Spectrum of Biological Activities and Preclinical Efficacy of Temporin Pta
Antimicrobial Activity Against Bacterial Pathogens
Temporin-PTa, a small, cationic antimicrobial peptide, has demonstrated a notable spectrum of activity against various bacterial pathogens. conicet.gov.ar Generally, temporins exhibit their antimicrobial effects primarily against Gram-positive bacteria. mdpi.comnih.gov The mechanism of action for temporins typically involves interaction with the bacterial cell membrane. mdpi.com This process begins with the electrostatic attraction of the positively charged peptide to the negatively charged components of the bacterial membrane. mdpi.com Following this initial binding, the peptide inserts itself into the lipid bilayer, leading to membrane disruption, which can manifest as the formation of pores, and ultimately results in the leakage of essential cellular contents and cell death. mdpi.com
Gram-Positive Bacteria Efficacy (e.g., Staphylococcus aureus, MRSA)
This compound has shown efficacy against Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). conicet.gov.ar Research has established that synthetic this compound exhibits a Minimum Inhibitory Concentration (MIC) ranging from 20 to 45 µM against Gram-positive bacteria. nih.gov Another study reported a MIC of 3.1 µM for the L and D-forms of the peptide against S. aureus. A variant of this compound, known as DASamP1, has been noted for its potency against MRSA USA300 both in laboratory settings and in living organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) |
|---|---|
| Gram-positive bacteria (general) | 20 - 45 |
| Staphylococcus aureus | 3.1 |
Gram-Negative Bacteria Efficacy (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa)
While temporins are predominantly active against Gram-positive bacteria, this compound has also been shown to possess activity against Gram-negative species such as Escherichia coli. conicet.gov.ar Studies have reported a MIC of 25 µM for the L and D-forms of this compound against E. coli. The activity of this compound against other Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa is less defined in the available literature for the parent compound, with some studies indicating a lack of biofilm inhibition against A. baumannii. nih.gov However, the broader class of temporins has been investigated for activity against these challenging pathogens. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 25 |
Antifungal Activity Profile
The antifungal potential of the broader temporin family of peptides has been recognized, with activity documented against the opportunistic yeast pathogen Candida albicans. conicet.gov.ar While specific data on the antifungal spectrum of this compound is limited in the provided research, its analogs have been a subject of study. For instance, Hp-MAP3, a peptide designed from this compound, demonstrated effects against various Candida species with MICs ranging from 5.4 to 86.6 μM. mdpi.com This suggests that the foundational structure of this compound holds potential for antifungal applications, though detailed studies on the parent peptide are not extensively covered in the search results.
Anti-Biofilm Formation and Eradication Capabilities
Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and are a significant factor in chronic infections. researchgate.netrsc.org Antimicrobial peptides are considered promising agents for combating biofilms due to their ability to disrupt these structures. rsc.org
Inhibition of Biofilm Adhesion and Maturation
The initial stages of biofilm formation, including bacterial adhesion to surfaces, are critical targets for anti-biofilm agents. Some temporin derivatives have been shown to effectively inhibit the formation of biofilms by interfering with this initial adhesion and subsequent maturation. researchgate.netmdpi.com However, studies on the synthetic form of this compound have indicated that it did not inhibit biofilm formation by E. coli KPC and A. baumannii. nih.gov This suggests that while the temporin class has anti-biofilm potential, the efficacy of the unmodified this compound in preventing biofilm formation may be limited for certain pathogens.
Disruption of Mature Biofilm Structures
The ability to eradicate established biofilms is a crucial attribute for an effective anti-biofilm therapeutic. Research on temporin analogs has demonstrated the capacity to disrupt mature biofilms. mdpi.com For example, an analog of temporin 1Tb was identified as a potential therapeutic agent for infections associated with biofilms. mdpi.com While direct evidence for the disruption of mature biofilms by the parent this compound is not detailed in the available literature, the activity of its derivatives suggests that this is a promising area of investigation for this class of peptides. The mechanism of action is often through permeabilizing and destroying the plasma membranes of the bacteria within the biofilm. ijpsonline.com
Antiviral Activity Investigations (e.g., HIV-1)
This compound, a small, cationic antimicrobial peptide isolated from the frog Hylarana picturata, has been identified as a promising agent with antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govijpsonline.com Research has demonstrated its capacity to inhibit viral activity, positioning it as a subject of interest in the development of novel anti-HIV microbicides. nih.govmdpi.comcabidigitallibrary.org
Initial in vitro screening assays have quantified the anti-HIV-1 efficacy of this compound. In these studies, the peptide demonstrated a 50% effective concentration (EC₅₀) of 0.63 µM, indicating its potency in inhibiting viral replication at sub-micromolar concentrations. The primary mechanism of action is believed to be the inhibition of viral replication, a common trait among many antiviral peptides. ijpsonline.com Further studies have corroborated its notable activity, highlighting a therapeutic index (TI) greater than 10, which compares favorably with other peptides screened from antimicrobial databases. cabidigitallibrary.org
In an effort to optimize its antiviral efficacy, researchers have developed analogs of this compound. One such mutant, designated D76, was engineered with three specific amino acid substitutions: S4K, P10R, and L13F. This modification was part of a broader strategy to enhance the peptide's activity by altering its physicochemical properties, such as charge and hydrophobicity, based on structure-activity relationship studies. google.com The creation of such variants underscores the potential for rational design to improve the therapeutic profile of natural peptides like this compound. google.comresearchgate.net While this compound is just one of many peptides from the temporin family, its demonstrated anti-HIV-1 activity makes it a noteworthy candidate for further investigation. nih.govresearchgate.net
Table 1: Anti-HIV-1 Activity of this compound and its Analog
| Compound | Target Organism | Assay | Activity (EC₅₀) | Notes | Reference |
|---|---|---|---|---|---|
| This compound | HIV-1 | Antiviral Activity Assay | 0.63 µM | Inhibits viral replication. | ijpsonline.com |
| D76 (this compound mutant) | HIV-1 | Antiviral Activity Assay | EC₅₀ <10 µM | Mutant with S4K, P10R, and L13F substitutions designed to enhance activity. | google.com |
Synergistic Activity with Other Antimicrobial Agents
The synergistic potential of antimicrobial peptides, wherein their combined use with other agents results in an enhanced therapeutic effect, is a critical area of research for combating drug-resistant pathogens. While the broader temporin family of peptides has been the subject of several synergy studies, specific research detailing the synergistic activity of this compound with other antimicrobial agents is not extensively documented in the available scientific literature.
Investigations into other members of the temporin family have revealed significant synergistic interactions. For instance, Temporin A has demonstrated remarkable synergy with conventional antibiotics such as imipenem, ceftazidime, and polymyxin (B74138) E against various bacterial strains. mdpi.com Similarly, Temporin L exhibits strong synergistic activity against E. coli strains when combined with β-lactam antibiotics like piperacillin (B28561) and imipenem. conicet.gov.ar Furthermore, synergistic effects have been observed when different temporins are combined, such as Temporin A with a modified Temporin B, which proved effective against both Gram-positive and Gram-negative bacteria. nih.gov
These findings highlight a common characteristic within the temporin family to work in concert with other antimicrobial compounds, suggesting a potential mechanism to enhance efficacy and overcome resistance. conicet.gov.ar However, it is crucial to note that these results are not directly transferable to this compound. The unique amino acid sequence and structure of each peptide dictate its specific biological activities and interactions. nih.gov Analogs of this compound, such as Hp-MAP1 and Hp-MAP2, have been designed and studied for their own antimicrobial properties, but their synergistic capabilities have not been the focus. researchgate.netnih.gov Therefore, while the temporin family is known for its synergistic potential, dedicated studies are required to determine if this compound shares this characteristic.
Table 2: Examples of Synergistic Activity in the Temporin Family (for context)
| Temporin Peptide | Combination Agent | Target Organism(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Temporin A | Imipenem, Ceftazidime | Pseudomonas aeruginosa, Staphylococcus aureus | Synergy | mdpi.com |
| Temporin L | Piperacillin, Imipenem | Escherichia coli | Strong synergistic activity | conicet.gov.ar |
| Temporin A | Modified Temporin B (TB-YK) | Gram-positive and Gram-negative bacteria | Strong synergism | nih.gov |
| Temporin B | Temporin L | E. coli, P. aeruginosa, Aeromonas hydrophila | Synergy | mdpi.com |
Compound Reference Table
Advanced Research Methodologies for Temporin Pta Analysis
High-Resolution Structural Determination Techniques
The three-dimensional conformation of Temporin-PTa and its analogues is crucial for their biological activity. Advanced spectroscopic techniques are employed to determine their structure in different environments.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed solution-state NMR structural data specifically for this compound is not extensively reported in the provided results, the methodology is a cornerstone for determining the high-resolution structures of other temporins and antimicrobial peptides. researchgate.netplos.orgrcsb.org For instance, NMR studies on temporin L and temporin-1Ta in membrane-mimicking environments like micelles have revealed detailed atomic-level information about their helical structures and their orientation within the lipid bilayer. plos.orgmdpi.com These studies often utilize techniques like Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) to understand the conformation of peptides when bound to larger molecules like lipopolysaccharide (LPS) micelles. plos.org For temporins in general, NMR has shown that they typically adopt an α-helical conformation, which is essential for their membrane-disrupting activity. conicet.gov.ar
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of this compound and its derivatives under various conditions. In aqueous solutions, this compound and its analogues often exhibit a random coil structure. capes.gov.brmdpi.com However, in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational transition to an α-helical structure. mdpi.comresearchgate.netnih.gov This transition is a hallmark of many antimicrobial peptides, indicating that the interaction with the bacterial membrane induces the formation of their active conformation. mdpi.comnih.gov For example, the derivative Hp-MAP3 was shown to adopt an α-helix secondary structure in the presence of 50% TFE or SDS. mdpi.comnih.gov
Membrane Mimetic Systems for Mechanistic Studies
To understand how this compound interacts with and disrupts bacterial membranes, researchers utilize various artificial membrane systems that mimic the composition of microbial cell walls.
Micelles, Liposomes, and Bilayers: These systems are fundamental in studying the peptide-membrane interactions of temporins. Micelles, such as those formed by SDS and dodecylphosphocholine (B1670865) (DPC), are used to simulate bacterial and mammalian membranes, respectively. mdpi.com Liposomes, which are vesicles composed of phospholipid bilayers, allow for the study of peptide binding, insertion, and membrane permeabilization. nih.gov Studies on other temporins, like temporin L, have shown that they readily penetrate lipid monolayers and that this interaction is enhanced in the presence of negatively charged phospholipids (B1166683) like phosphatidylglycerol, which is common in bacterial membranes. nih.gov Supported phospholipid bilayers are also used to observe peptide-induced changes in membrane structure, such as the formation of tubular protrusions. conicet.gov.arnih.gov The interaction of temporins with these model membranes often leads to a reorganization of the bilayer and can induce leakage of the vesicle contents. researchgate.netconicet.gov.ar
Electrochemical Biosensor Development for this compound Applications
The specific interaction of this compound with microbial membranes has been harnessed for the development of novel diagnostic tools.
Electrochemical biosensors utilizing this compound or its derivatives as the recognition element have been developed for the detection and differentiation of various microorganisms. researchgate.netnih.gov In one such application, a biosensor was created using this compound as a sensing layer to distinguish between different species of bacteria and fungi, including Klebsiella pneumoniae, Acinetobacter baumannii, Bacillus subtilis, Enterococcus faecalis, Candida albicans, and C. tropicalis. nih.gov The principle behind these biosensors is that the distinct structural features of each microorganism's membrane lead to different degrees of adherence and, consequently, unique electrochemical responses. nih.gov These responses can be measured using techniques like electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). nih.gov To enhance the sensitivity and electrical signal of these biosensors, the transducing layer can be fabricated with materials like 4-mercaptobenzoic acid and gold-capped magnetic nanoparticles. nih.gov Another biosensor design utilized the this compound derived peptide, Hp-MAP1, in conjunction with functionalized multi-walled carbon nanotubes for the biorecognition of pathogens like Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. researchgate.net
Advanced Computational Methods for Peptide Design and Simulation
Computational approaches play a vital role in understanding the structure-activity relationships of this compound and in the rational design of new, more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations are used to predict the behavior and stability of this compound and its derivatives in different environments at an atomic level. capes.gov.brnih.gov Simulations have suggested that the parent this compound peptide and its analogues may lack a stable structure in an aqueous solution, which aligns with experimental findings from CD spectroscopy. capes.gov.br However, in hydrophobic and anionic environments that mimic bacterial membranes, these peptides are predicted to form stable α-helical structures. capes.gov.brnih.gov MD simulations have also been used to study the interaction of these peptides with mimetic membranes composed of anionic and neutral phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol (DPPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine (DPPE). capes.gov.br These simulations show that the peptides establish interactions with the membrane through hydrogen and saline bonds. capes.gov.brnih.gov Such computational analyses, often combined with experimental techniques like NMR, provide a detailed molecular-level picture of the peptide-membrane interactions. acs.org
In vivo Efficacy Assessment in Infection Models
To evaluate the therapeutic potential of this compound and its derivatives in a living organism, researchers employ non-mammalian model systems.
Insect Larvae Models: The Galleria mellonella (greater wax moth) larva is an increasingly popular in vivo model for assessing the efficacy of antimicrobial agents. unimi.itnih.gov This model is advantageous due to its cost-effectiveness, ethical considerations, and an innate immune system that shares similarities with that of vertebrates. nih.gov While direct in vivo studies on this compound in G. mellonella were not found in the provided search results, this model has been used to test the efficacy of other temporins and antimicrobial peptides. unimi.itiiitd.edu.innih.gov For example, a study on temporin-1OLa demonstrated its ability to protect G. mellonella larvae from Staphylococcus aureus infection. iiitd.edu.innih.gov Similarly, the toxicity and therapeutic potential of a temporin B analogue, TB_KKG6K, were successfully evaluated in the G. mellonella model. unimi.it These studies highlight the utility of insect larvae models for the preclinical assessment of novel antimicrobial peptides derived from or inspired by this compound.
Future Research Directions and Potential Applications of Temporin Pta
Elucidating Novel Molecular Targets and Signaling Pathways
While the primary mechanism of action for most temporins, including Temporin-PTa, is the perturbation and disruption of microbial cell membranes, the precise molecular targets and downstream signaling effects are not fully understood. conicet.gov.arnih.gov The initial interaction is generally electrostatic, driven by the peptide's cationic nature and the anionic components of bacterial membranes. nih.gov This is followed by insertion into the lipid bilayer, leading to membrane permeabilization. nih.govnih.gov
Future investigations should aim to identify specific lipid or protein receptors that this compound may interact with on the cell surface. For instance, related temporins have shown an affinity for phosphatidylserine, which is often overexpressed on the outer leaflet of cancer cell membranes. mdpi.com Exploring whether this compound shares this target could open avenues for its development as an anti-cancer agent.
Furthermore, research into the immunomodulatory effects of this compound is warranted. Other AMPs are known to influence host immune responses by interacting with receptors like Toll-like receptors (TLRs) or formyl peptide receptors, thereby modulating inflammatory and immune signaling cascades. mdpi.comfrontiersin.orgmdpi.com For example, Temporin-1CEa has been shown to inhibit the pro-inflammatory response in macrophages through the MyD88-dependent signaling pathway. mdpi.com Investigating whether this compound can modulate similar pathways, such as the Rap1 or Notch signaling pathways which are implicated in the activity of other short cationic peptides, could reveal novel therapeutic applications for inflammatory conditions or as vaccine adjuvants. semanticscholar.org
Development of this compound as a Research Tool
The specific binding properties of this compound to microbial surfaces make it a valuable candidate for development as a research and diagnostic tool. A significant application already demonstrated is its use as a biorecognition element in electrochemical biosensors. nih.govnih.gov
In one such application, a biosensor was constructed using a gold electrode modified with gold-capped magnetic nanoparticles and functionalized with this compound. nih.govnih.gov This platform was capable of detecting and differentiating between various pathogenic bacteria and yeasts, including Klebsiella pneumoniae, Acinetobacter baumannii, Bacillus subtilis, Enterococcus faecalis, Candida albicans, and C. tropicalis. nih.gov The sensor operates on the principle that different microbial membranes interact uniquely with the peptide layer, producing distinct electrochemical impedance and cyclic voltammetry signals. nih.govmdpi.com The biosensor showed high sensitivity, particularly for Gram-negative bacteria like K. pneumoniae, with a detection limit as low as 10 colony-forming units per milliliter (CFU/mL). nih.gov Further research could optimize these biosensor platforms for rapid and specific pathogen identification in clinical or industrial settings.
Strategies for Enhancing Peptide Stability and In vivo Half-Life
A major hurdle for the clinical development of peptide-based drugs is their inherent susceptibility to proteolytic degradation, leading to a short in vivo half-life. tandfonline.comwuxiapptec.com Several strategies are being explored to enhance the stability of this compound and its analogs.
Amino Acid Substitution : Replacing standard L-amino acids with their D-isomers at protease-sensitive sites can render the peptide resistant to enzymatic cleavage while often maintaining its biological activity. csic.esmdpi.com A D-form of this compound, composed entirely of D-amino acids, was synthesized and found to have antibacterial potency equal to its L-form, confirming that its membrane-targeting mechanism is not dependent on chiral interactions with specific receptors and that this is a viable stability-enhancing strategy. acs.org
Chemical Modifications : Other modifications include N- or C-terminal capping (e.g., acetylation or amidation), cyclization to create a more constrained and less accessible structure, and PEGylation (conjugation with polyethylene (B3416737) glycol) to increase hydrodynamic size and shield from proteases. wuxiapptec.com For example, an analog of a related peptide, temporin-1CEb, was conjugated to a PEG linker, which can improve stability. mdpi.com
Hydrocarbon Stapling : This technique involves introducing an all-hydrocarbon staple into the peptide's helical structure, which can lock it into its bioactive conformation and protect it from degradation. mdpi.com
Future work will involve systematically applying these strategies to this compound and evaluating the resulting analogs for improved pharmacokinetic profiles without compromising their therapeutic efficacy.
Exploration of Multifunctional Properties Beyond Direct Antimicrobial Effects
There is growing evidence that AMPs are multifunctional, possessing activities beyond simply killing microbes. frontiersin.orgnih.gov this compound and its derivatives are emerging as candidates with potential anticancer and antiviral properties.
Research has shown that rationally designed analogs of this compound exhibit cytotoxicity against cancer cells. The synthetic peptide Hp-MAP3, derived from this compound, was active against HeLa cervical cancer cells, with an IC50 of 10.4 µM. nih.govresearchgate.net The proposed mechanism involves targeting the negatively charged phospholipids (B1166683) on the surface of tumor cells, similar to their interaction with bacterial membranes. researchgate.net Another related peptide, Temporin-1CEa, has also demonstrated potent anticancer effects against melanoma and breast cancer cell lines. mdpi.com
In addition to anticancer activity, a mutant of this compound has been reported to possess anti-HIV activity. novoprolabs.com This broadens the potential therapeutic landscape for this peptide family. Future research should focus on screening this compound and a wider library of its analogs against various cancer cell lines and viruses to identify lead compounds for further development. Investigating their potential as immunomodulators that can influence the tumor microenvironment or host response to viral infections is also a promising direction. frontiersin.org
Rational Design of Next-Generation this compound Analogs for Enhanced Selectivity and Efficacy
Rational design, leveraging the known structure-activity relationships of AMPs, is a powerful strategy for creating novel this compound analogs with improved therapeutic properties. researchgate.net The key is to optimize the balance between cationicity, hydrophobicity, and amphipathicity to maximize antimicrobial or anticancer efficacy while minimizing toxicity to host cells (e.g., hemolytic activity). nih.govacs.org
Several studies have successfully designed potent this compound analogs:
Mishra and Wang developed analogs to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). They found that increasing hydrophobicity by adding leucine (B10760876) residues (e.g., 6L and 8L analogs) improved antibacterial potency, whereas simply increasing the net positive charge was less effective and reduced cell selectivity. acs.org
Souza e Silva and colleagues designed a series of peptides, including Hp-MAP1, Hp-MAP2, and Hp-MAP3, by rearranging the amino acid sequence of this compound and substituting residues with leucines and lysines. This approach yielded peptides with broad-spectrum antibacterial activity, antibiofilm capabilities, and anticancer effects, all while exhibiting low hemolytic activity. researchgate.netresearchgate.net
These studies demonstrate that the this compound sequence is a highly adaptable template. Future design strategies will likely incorporate computational modeling and machine learning algorithms to predict the properties of novel sequences, accelerating the discovery of next-generation peptides with precisely tailored activities.
Interactive Table of this compound Analogs and Their Properties
This table summarizes the properties of various rationally designed analogs of this compound.
| Peptide Name | Parent Peptide | Key Modifications | Primary Activity Investigated | Reference |
|---|---|---|---|---|
| DASamP1 | This compound | Increased cationic residues | Anti-MRSA | acs.org |
| DFTamP1 | This compound | Database filtering-based design | Anti-MRSA | acs.org |
| This compound 6L & 8L | This compound | Increased leucine content | Anti-MRSA | acs.org |
| D-Temporin-PTa | This compound | All L-amino acids replaced by D-amino acids | Stability, Anti-MRSA | acs.org |
| Hp-MAP1 | This compound | Rearranged sequence, added Lys/Leu | Antibacterial | researchgate.netresearchgate.net |
| Hp-MAP2 | This compound | Rearranged sequence, added Lys/Leu | Antibacterial | researchgate.netresearchgate.net |
| Hp-MAP3 | This compound | Rearranged sequence, added Lys/Leu | Multifunctional (Antibacterial, Anticancer) | nih.govresearchgate.net |
| HX-12A | This compound | Not specified | Antibacterial, Protease Stability | researchgate.net |
| HX-12C | This compound | Not specified | Antibacterial, MDR Reversal | researchgate.net |
Q & A
Q. How is Temporin-PTa identified and isolated in biological samples?
this compound is typically isolated using reversed-phase high-performance liquid chromatography (RP-HPLC) combined with mass spectrometry (MS) for precise molecular weight confirmation. Researchers often employ peptide synthesis followed by purification protocols to ensure >95% purity, validated via MALDI-TOF MS . For biological samples (e.g., frog skin secretions), extraction involves homogenization in acidic methanol, followed by centrifugation and lyophilization before chromatographic separation .
Q. What are the primary structural characteristics of this compound?
this compound is a short, cationic antimicrobial peptide (AMP) with a linear α-helical structure. Structural analysis commonly uses circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) to confirm helical propensity. Nuclear magnetic resonance (NMR) is employed for resolving tertiary structures in lipid bilayers, revealing amphipathic regions critical for membrane interaction .
Q. What experimental models are used to assess this compound’s antimicrobial activity?
Standard assays include broth microdilution (following CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains. Hemolysis assays using erythrocytes evaluate cytotoxicity, while time-kill kinetics quantify bactericidal efficiency. Advanced models incorporate biofilm disruption studies via confocal microscopy .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s efficacy across in vitro vs. in vivo studies?
Discrepancies often arise from differences in peptide stability, host microenvironment factors (e.g., serum protein binding), or immune modulation. To address this, studies use proteolytic stability assays (e.g., incubation with trypsin) and pharmacokinetic profiling in animal models. Meta-analyses of existing data (e.g., using PRISMA guidelines) identify confounding variables, such as peptide concentration or delivery methods .
Q. What methodologies optimize this compound’s selectivity for microbial membranes over mammalian cells?
Structure-activity relationship (SAR) studies systematically modify residues (e.g., Lys/Arg substitutions) to enhance charge or hydrophobicity. Molecular dynamics simulations (e.g., GROMACS) model peptide-lipid interactions, predicting selectivity. Experimental validation includes surface plasmon resonance (SPR) to measure binding affinities for bacterial vs. mammalian membrane mimics .
Q. How can researchers design experiments to evaluate this compound’s immunomodulatory effects?
Flow cytometry and cytokine profiling (ELISA/MSD multiplex assays) quantify immune cell activation (e.g., macrophages) post-Temporin-PTa exposure. Transcriptomic approaches (RNA-seq) identify signaling pathways (e.g., NF-κB or MAPK). For in vivo relevance, murine infection models with knockout strains (e.g., TLR4⁻/⁻) dissect mechanistic contributions .
Q. What computational tools are used to predict this compound’s interaction with novel pathogens?
Machine learning platforms (e.g., DeepAMP, AMPlify) predict antimicrobial potential against untested pathogens using sequence features. Docking software (AutoDock Vina) models peptide binding to pathogen-specific targets (e.g., Candida albicans β-glucan synthase). Experimental cross-validation includes checkerboard assays to assess synergy with existing antifungals .
Methodological Guidance
Q. How should researchers address variability in this compound’s activity due to experimental conditions?
Standardize protocols:
- Use consistent buffer systems (e.g., 10 mM PBS, pH 7.4) to minimize ionic strength effects.
- Pre-equilibrate lipid vesicles in CD/NMR studies to ensure reproducibility.
- Report MICs with ≥3 biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) .
Q. What strategies validate this compound’s mechanism of action beyond membrane disruption?
Fluorescent probes (e.g., DiSC3(5)) quantify membrane depolarization. Genomic approaches (RNAi knockdown) identify host pathways affected by sub-lytic concentrations. High-resolution imaging (cryo-EM) visualizes pore formation or intracellular targeting (e.g., DNA binding via SYTOX Green uptake assays) .
Q. How to integrate this compound research with omics datasets for translational insights?
Leverage public databases (UniProt, NCBI AMP) for cross-species homology analysis. Use bioinformatics pipelines (e.g., STRING, KEGG) to map peptide-induced pathway alterations. Collaborative platforms (GitHub repositories) share code for meta-analyses, ensuring transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
